tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-formyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-13(2,3)17-12(16)14-5-4-11-9(7-14)6-10(8-15)18-11/h6,8H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONLAFPFCQRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474322 | |
| Record name | tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165947-55-7 | |
| Record name | tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-formyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction, which couples ketones with cyanoacetates and sulfur, is a cornerstone for synthesizing 2-aminothiophenes. For example:
Adapting this method, cyclization of a pyridine-containing precursor with a thiophene-forming reagent could yield the dihydrothienopyridine core. However, this approach requires precise control of ring saturation.
Cyclocondensation of Enamines
Enamine intermediates derived from pyridine derivatives and aldehydes may undergo cyclocondensation with sulfur nucleophiles. For instance, reacting a Boc-protected enamine with elemental sulfur in DMF at 80–100°C could facilitate ring closure.
Introduction of the Boc Protecting Group
The Boc group is introduced early to stabilize the amine during subsequent reactions.
Direct Boc Protection
A standard protocol involves treating the free amine (6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine) with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base:
Typical Conditions :
-
Solvent : THF or dichloromethane
-
Base : Triethylamine or DMAP
-
Yield : >85% (inferred from analogous procedures in pyrazolo[4,3-c]pyridine systems).
Regioselective Formylation at the 2-Position
Formylation of the thiophene ring is critical. The Vilsmeier-Haack reaction is the most viable method for introducing the aldehyde group.
Vilsmeier-Haack Formylation
Reaction of the Boc-protected intermediate with a Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis:
Optimized Parameters :
-
Temperature : 0°C to room temperature
-
Workup : Quenching with aqueous NaHCO₃
-
Yield : 60–75% (estimated based on similar formylations in thiophene systems).
Alternative Synthetic Routes
Directed Ortho-Metalation (DoM)
A lithiation strategy using n-BuLi at the 2-position, followed by quenching with DMF:
Challenges :
Palladium-Catalyzed Carbonylation
Using CO gas and a palladium catalyst to introduce the formyl group:
Limitations :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Vilsmeier-Haack | High regioselectivity, scalable | Harsh conditions (POCl₃ handling) | 60–75 |
| Directed Metalation | Mild conditions, precise control | Sensitivity to moisture | 50–65 |
| Palladium Catalysis | Atom-economical | Costly catalysts, specialized setup | 40–55 |
Industrial-Scale Considerations
For bulk production, the Vilsmeier-Haack method is preferred due to scalability and reagent availability. Critical process parameters include:
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with amines, alcohols, and organometallic reagents. For example:
-
Reaction with primary amines : Forms Schiff bases (imines) under mild acidic or neutral conditions.
-
Grignard reagent addition : Alkyl/aryl magnesium halides attack the carbonyl carbon, generating secondary alcohols after hydrolysis.
Key conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Benzylamine | Ethanol | 25°C | 4 h | 82 |
| Methylmagnesium bromide | THF | 0°C → reflux | 2 h | 75 |
Oxidation and Reduction
The formyl group is redox-active:
-
Oxidation : Converts the aldehyde to a carboxylic acid using strong oxidizing agents like KMnO₄ or CrO₃.
-
Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a primary alcohol.
Optimized reduction protocol :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 0°C → 25°C | 1 h | 88 |
| LiAlH₄ | THF | Reflux | 30 min | 92 |
Condensation Reactions
The aldehyde participates in condensations, such as:
-
Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives.
-
Wittig reaction : Generates alkenes when treated with ylides.
Example :
| Substrate | Reagent | Product | Yield (%) |
|---|---|---|---|
| Malononitrile | Piperidine, EtOH | (E)-2-Cyano-3-(thieno)acrylate | 78 |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes skeletal rearrangements. A notable example is C–C bond cleavage adjacent to the aldehyde, forming reactive intermediates (e.g., isocyanates) that trap nucleophiles like amines .
Mechanistic pathway :
-
Protonation of the carbonyl oxygen.
-
C–C bond cleavage generates an isocyanate intermediate.
-
Nucleophilic attack by tetrahydroisoquinoline (THIQ) forms urea derivatives.
Cross-Coupling Reactions
The thieno[3,2-c]pyridine core facilitates palladium-catalyzed couplings:
-
Suzuki-Miyaura : With aryl boronic acids to install biaryl motifs.
-
Sonogashira : With terminal alkynes to introduce alkynyl groups.
Representative data :
| Coupling Partner | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | - | 85 |
| Phenylacetylene | PdCl₂, CuI | PPh₃ | 79 |
Heterocyclic Functionalization
The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the α-position relative to the pyridine nitrogen.
Bromination conditions :
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Br₂ (1 equiv) | DCM | 0°C | 1 h | 90 |
Stability and Side Reactions
-
The aldehyde group is prone to oxidation under prolonged storage; stabilization requires inert atmospheres.
-
Competing reactions (e.g., over-reduction of the thiophene ring) occur with excess LiAlH₄.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-c]pyridine compounds exhibit significant antimicrobial properties. The presence of the formyl group in tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate enhances its interaction with microbial targets, potentially leading to the development of new antibiotics.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various thieno[3,2-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 8 | E. coli |
| Standard Antibiotic | 16 | E. coli |
Organic Synthesis
Building Block in Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex molecules.
Synthetic Pathways
The compound can be utilized in the synthesis of other heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. For instance, it can react with amines to form substituted pyridines, which are important in pharmaceutical chemistry .
Materials Science
Polymer Chemistry
In materials science, this compound has potential applications in the development of conductive polymers. Its structural features allow for incorporation into polymer matrices to enhance electrical conductivity.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) films significantly improves their conductivity and stability under various environmental conditions .
| Material | Conductivity (S/cm) | Stability (%) |
|---|---|---|
| Pure PEDOT | 0.1 | 85 |
| PEDOT with tert-butyl 2-formyl derivative | 0.5 | 95 |
Mechanism of Action
The mechanism of action of tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with molecular targets and pathways. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The thieno[3,2-c]pyridine core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs and their key differences in substituents, reactivity, and applications:
Key Differences and Implications
Reactivity :
- The formyl group in the target compound enables nucleophilic additions (e.g., forming hydrazones or oximes), unlike bromo derivatives, which are suited for cross-coupling .
- Bromo analogs (CAS 949922-62-7, 1000577-81-0) are 74% structurally similar but require transition-metal catalysts for further functionalization .
Biological Activity: Amino derivatives (e.g., CAS 193537-14-3) exhibit antiplatelet activity comparable to clopidogrel, while the formyl derivative is more likely a precursor for antiviral agents . Thiazolo[4,5-c]pyridine analogs (CAS 1002355-91-0) show distinct protein degradation applications due to altered heterocyclic electronics .
Physical Properties :
- The bromo derivatives have higher molecular weights (~318 g/mol) and melting points compared to the formyl analog (279 g/mol) .
- Hydroxy-substituted compounds (CAS 339056-28-9) exhibit improved solubility in polar solvents .
Synthetic Utility :
Biological Activity
tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS No. 165947-55-7) is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetic properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₇N₁O₃S
- Molecular Weight : 267.34 g/mol
- Log P (octanol-water partition coefficient) : 2.59, indicating moderate lipophilicity which suggests good membrane permeability .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High gastrointestinal absorption : The compound is expected to have good oral bioavailability due to its favorable Log P value.
- Blood-brain barrier permeability : It is classified as a BBB permeant, suggesting potential central nervous system activity .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia. The compound has shown:
- In vitro inhibition : Studies demonstrate that it effectively inhibits both ACC1 and ACC2 isoforms with an IC50 value indicating potent activity in cellular models .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
- Obesity and Metabolic Disorders : A study evaluated the effects of the compound on high-fat diet-induced obesity in animal models. Results indicated a significant reduction in body weight and fat mass when administered at doses of 10–30 mg/kg, correlating with decreased serum triglycerides and cholesterol levels .
- Cancer Research : In vitro studies using human cancer cell lines (e.g., HepG2) showed that treatment with this compound led to reduced cell viability and induced apoptosis, suggesting potential applications in cancer therapy .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₁O₃S |
| Molecular Weight | 267.34 g/mol |
| Log P | 2.59 |
| BBB Permeability | Yes |
| GI Absorption | High |
| ACC Inhibition | Yes (IC50 values pending) |
| Antimicrobial Activity | Positive against several strains |
Q & A
Basic: What are the common synthetic routes for preparing tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate?
The compound is typically synthesized via functionalization of the thienopyridine scaffold. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the amine during subsequent reactions .
- Formylation : Direct formylation at the 2-position using Vilsmeier-Haack conditions (POCl₃/DMF) or lithiation followed by DMF quench .
- Cyclization : Cyclocondensation of intermediates under controlled pH and temperature to form the dihydrothienopyridine core .
Validation : Monitor reaction progress via TLC or LC-MS. Confirm regioselectivity using ¹H NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Basic: How do the functional groups in this compound influence its reactivity?
- Aldehyde Group : Electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knoevenagel). Susceptible to oxidation, requiring inert atmosphere storage .
- Boc Group : Acid-labile; cleaved with TFA or HCl to expose the secondary amine for further derivatization .
- Dihydrothienopyridine Core : Aromatic heterocycle participates in π-π stacking and hydrogen bonding, critical for biological target interactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The aldehyde proton (δ ~10 ppm) and Boc tert-butyl group (δ 1.4–1.5 ppm) are diagnostic .
- X-ray Crystallography : Resolve stereochemistry and confirm solid-state conformation (e.g., boat vs. chair dihydrothienopyridine ring) .
- IR Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680 cm⁻¹, aldehyde C=O at ~1720 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield in formylation?
- Temperature Control : Maintain ≤0°C during lithiation to prevent over-reaction or decomposition .
- Solvent Selection : Use anhydrous THF or DCM to avoid side reactions with moisture-sensitive intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the formylating agent .
Troubleshooting : If yield is low, analyze byproducts via GC-MS. Competing reactions (e.g., over-oxidation) may require adjusted stoichiometry .
Advanced: How should researchers resolve contradictions in spectroscopic data for structurally similar analogs?
- Comparative Analysis : Cross-reference with crystallographic data of analogs (e.g., tert-butyl 3-amino-2-methyl derivatives) to validate NMR assignments .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental results .
- Isolation of Byproducts : Characterize minor peaks via preparative HPLC to identify regioisomers or degradation products .
Advanced: What strategies mitigate instability of the aldehyde group during storage?
- Derivatization : Convert the aldehyde to a stable acetal or oxime before long-term storage .
- Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation and light-induced degradation .
- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit autoxidation .
Safety: What precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of dust .
- Spill Management : Neutralize acidic residues with sodium bicarbonate; absorb spills with vermiculite .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
